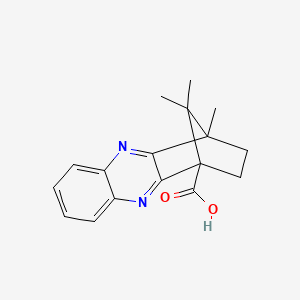

4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Description

4,11,11-Trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a structurally complex heterocyclic compound characterized by a methanophenazine core fused with a bicyclic system. The molecule features a carboxylic acid functional group at the 1-position, three methyl substituents at the 4, 11, and 11 positions, and a partially saturated 3,4-dihydro moiety.

The compound’s stereochemistry and substitution pattern are critical to its physicochemical properties. For instance, related methanophenazine derivatives, such as (1S,4R)-1,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine N5-oxide, exhibit orthorhombic crystal structures (space group P212121) with distinct unit cell parameters (a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å) . These structural features likely influence solubility, stability, and reactivity.

Properties

CAS No. |

610279-82-8 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid |

InChI |

InChI=1S/C17H18N2O2/c1-15(2)16(3)8-9-17(15,14(20)21)13-12(16)18-10-6-4-5-7-11(10)19-13/h4-7H,8-9H2,1-3H3,(H,20,21) |

InChI Key |

LUUJHZGITMOXBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the methanophenazine core, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Notes:

- *Estimated values for the target compound are inferred from carboxamide analogs .

- Substituents such as nitro (-NO2), azo (-N=N-), and halogen groups significantly alter electronic properties and binding affinities .

Key Comparative Insights

Core Structure vs.

Functional Group Variations: Carboxamide vs. Carboxylic Acid: Replacing -COOH with -CONHR (e.g., carboxamide derivatives) increases molecular weight and may reduce acidity, affecting solubility and bioavailability .

Stereochemical Considerations: The (1S,4R)-configured methanophenazine N5-oxide derivative demonstrates the importance of stereochemistry in crystallization and stability , suggesting similar chiral effects in the target compound.

Biological Activity

4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a member of the phenazine family, known for its diverse biological activities and potential applications in pharmaceuticals. This compound features a unique structural arrangement that includes a carboxylic acid group, which contributes to its acidic properties and reactivity. Its molecular formula is .

Antimicrobial Properties

Phenazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain phenazine derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes .

Anticancer Activity

The potential anticancer activity of this compound has also garnered attention. Phenazines are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against different cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the carboxylic acid functional group plays a crucial role in its interaction with biological targets. Binding studies have indicated that this compound may interact with various enzymes and receptors involved in metabolic pathways .

Synthesis and Characterization

The synthesis of this compound has been achieved through several methods involving multi-step synthetic routes. These methods typically utilize starting materials that undergo various chemical transformations to yield the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 11,11-Dimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-7-carboxylic acid | C17H20N2O2 | Lacks additional methyl groups; different carboxylic position |

| 7,8-Dichloro-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine | C17H18Cl2N2 | Contains chlorine substituents influencing reactivity |

| 3,4-Dihydro-1,4-methanophenazine | C14H16N2 | Simpler structure without carboxylic acid |

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the carboxylic acid functional group. These features may enhance its solubility and reactivity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.